Mercury(II) chromate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

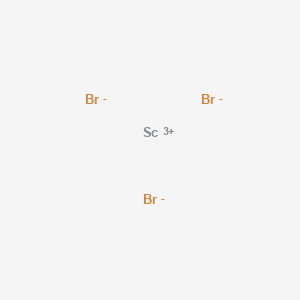

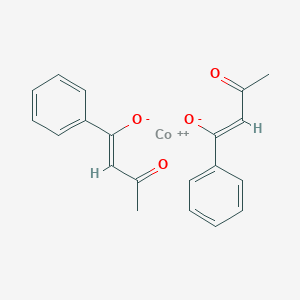

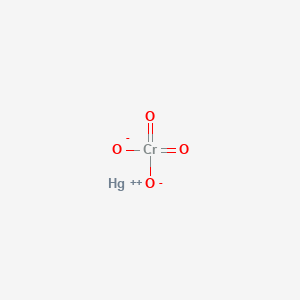

Mercury(II) chromate, also known as mercuric chromate, is an inorganic compound with the chemical formula HgCrO₄. It is a bright red solid that is known for its vibrant color and its use in various chemical applications. This compound is composed of mercury in the +2 oxidation state and the chromate anion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mercury(II) chromate can be synthesized through a precipitation reaction. One common method involves reacting a solution of mercury(II) chloride (HgCl₂) with a solution of potassium chromate (K₂CrO₄). The reaction proceeds as follows:

HgCl2+K2CrO4→HgCrO4+2KCl

The bright red precipitate of this compound forms and can be filtered out and dried.

Industrial Production Methods: Industrial production of this compound typically follows similar precipitation methods but on a larger scale. The reactants are mixed in large reaction vessels, and the resulting precipitate is collected through filtration. The compound is then washed to remove any impurities and dried to obtain the final product.

Types of Reactions:

Oxidation-Reduction Reactions: this compound can undergo redox reactions where the mercury and chromium atoms change their oxidation states.

Substitution Reactions: The chromate ion can be substituted by other anions in certain conditions.

Common Reagents and Conditions:

Reducing Agents: this compound can be reduced by agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄), leading to the formation of elemental mercury and chromium compounds.

Oxidizing Agents: Strong oxidizing agents can further oxidize the chromate ion, although this is less common.

Major Products Formed:

Reduction Products: Elemental mercury (Hg) and chromium(III) compounds.

Substitution Products: Various mercury compounds depending on the substituting anion.

Applications De Recherche Scientifique

Mercury(II) chromate has several applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the detection of certain ions.

Biology: Limited use due to toxicity, but can be used in trace amounts for specific biochemical assays.

Medicine: Historically used in some medicinal preparations, but largely discontinued due to toxicity concerns.

Industry: Used in the production of pigments and as a catalyst in certain chemical reactions.

Mécanisme D'action

The mechanism of action of mercury(II) chromate involves its ability to interact with biological molecules, particularly proteins and enzymes. The mercury ion can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The chromate ion can also participate in redox reactions, generating reactive oxygen species that can cause oxidative damage to cells.

Comparaison Avec Des Composés Similaires

Mercury(II) chloride (HgCl₂): A white crystalline solid used in various chemical applications.

Potassium chromate (K₂CrO₄): A yellow solid used as a reagent in analytical chemistry.

Mercury(II) oxide (HgO): A red or yellow solid used in the production of mercury and as a catalyst.

Uniqueness of Mercury(II) Chromate: this compound is unique due to its bright red color and its specific reactivity profile. Unlike other mercury compounds, it combines the properties of both mercury and chromate ions, making it useful in specialized chemical reactions and applications.

Propriétés

IUPAC Name |

dioxido(dioxo)chromium;mercury(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Hg.4O/q;+2;;;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLCRBHDOFCYRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Hg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrHgO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158700 |

Source

|

| Record name | Mercury(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13444-75-2 |

Source

|

| Record name | Mercury(II) chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.